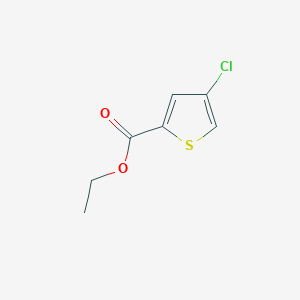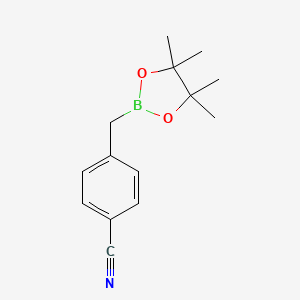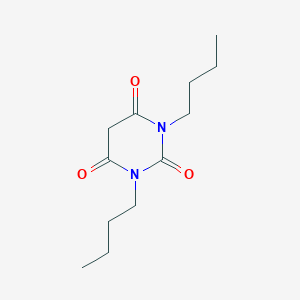
Ethyl 4-chlorothiophene-2-carboxylate
Overview
Description
Ethyl 4-chlorothiophene-2-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with an ethyl ester group at the 2-position and a chlorine atom at the 4-position. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties .
Mechanism of Action
Target of Action
Ethyl 4-chlorothiophene-2-carboxylate is a derivative of thiophene, a heterocyclic compound that has been the focus of many scientists due to its potential as a biologically active compound . Thiophene derivatives have been utilized in various fields, including medicinal chemistry, where they play a vital role in the development of advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These properties suggest that this compound may interact with a variety of targets in the body, leading to diverse biological effects.
Biochemical Pathways
For instance, they have been found to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that this compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the known biological activities of thiophene derivatives, it is likely that this compound may have similar effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chlorothiophene-2-carboxylate typically involves the chlorination of thiophene followed by esterification. One common method includes the reaction of thiophene with phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 4-position. This is followed by the esterification of the resulting 4-chlorothiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chlorothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the thiophene ring.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
- Substitution reactions yield various substituted thiophene derivatives.
- Oxidation can produce thiophene dioxides.
- Coupling reactions result in biaryl compounds .
Scientific Research Applications
Ethyl 4-chlorothiophene-2-carboxylate has diverse applications in scientific research:
Comparison with Similar Compounds
- Ethyl 3-chlorothiophene-2-carboxylate
- Ethyl 2-amino-4-phenylthiophene-3-carboxylate
- Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate
Comparison: Ethyl 4-chlorothiophene-2-carboxylate is unique due to the specific positioning of the chlorine atom and the ethyl ester group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different substitution patterns and reactivity profiles, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
ethyl 4-chlorothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNCQITXKARPTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CS1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70484934 | |
| Record name | Ethyl 4-chlorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70484934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59614-94-7 | |
| Record name | Ethyl 4-chlorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70484934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1337509.png)
![9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B1337511.png)

![Pyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B1337518.png)




![Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B1337536.png)




